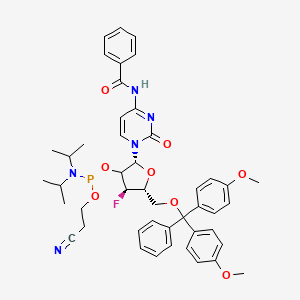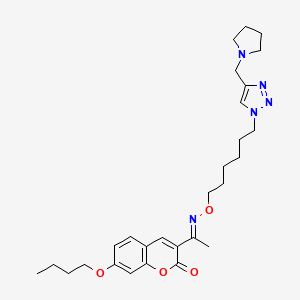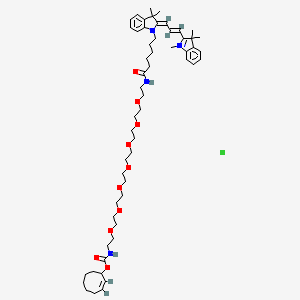
Cy3-PEG7-TCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-PEG7-TCO is a derivative of Cyanine 3 (Cy3) that contains seven polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is particularly known for facilitating an inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG7-TCO involves the conjugation of Cyanine 3 with seven polyethylene glycol units and a trans-cyclooctene moiety. The reaction typically involves the use of coupling agents and protective groups to ensure the selective attachment of the PEG units and the TCO moiety to the Cyanine 3 core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
化学反応の分析
Types of Reactions
Cy3-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for various applications in chemical biology and bioorthogonal chemistry .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as the reactants. The reaction conditions are generally mild, often carried out at room temperature in aqueous or organic solvents .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cyanine 3 dye, making it useful for various imaging applications .
科学的研究の応用
Cy3-PEG7-TCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Fluorescent Labeling: This compound is used for fluorescent labeling of biomolecules, enabling the visualization and tracking of biological processes in real-time
Bioorthogonal Chemistry: The compound’s ability to undergo iEDDA reactions makes it a valuable tool in bioorthogonal chemistry, allowing for the selective modification of biomolecules in complex biological environments
Molecular Imaging: This compound is used in molecular imaging techniques to study the distribution and dynamics of molecules within living organisms
Drug Delivery: The compound’s PEG units enhance its solubility and biocompatibility, making it suitable for use in drug delivery systems
作用機序
The mechanism of action of Cy3-PEG7-TCO involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-functionalized molecules. This reaction forms a stable covalent bond between the two reactants, allowing for the selective labeling and modification of biomolecules. The fluorescent properties of the Cyanine 3 dye enable the visualization of these labeled biomolecules, providing valuable insights into their behavior and interactions .
類似化合物との比較
Cy3-PEG7-TCO is unique in its combination of fluorescent properties, biocompatibility, and bioorthogonal reactivity. Similar compounds include:
Cy5-PEG7-TCO: A derivative of Cyanine 5 with similar properties but different spectral characteristics
Cy3-PEG4-TCO: A shorter PEG chain variant of this compound, offering different solubility and biocompatibility profiles
Cy3-PEG7-Azide: A compound with an azide functional group instead of TCO, used for different bioorthogonal reactions
These compounds share some similarities with this compound but differ in their specific applications and properties.
特性
分子式 |
C55H83ClN4O10 |
|---|---|
分子量 |
995.7 g/mol |
IUPAC名 |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H82N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h10,13-16,18-19,21-26,45H,6-9,11-12,17,20,27-44H2,1-5H3,(H-,56,57,60,61);1H/b19-10+; |
InChIキー |
SVLZDHXPLAXTQS-ZIOFAICLSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


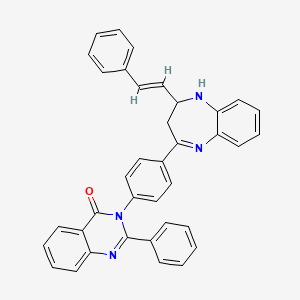
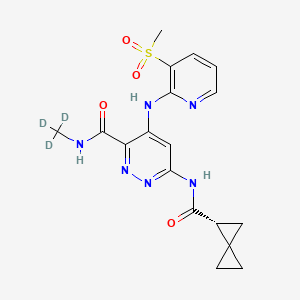
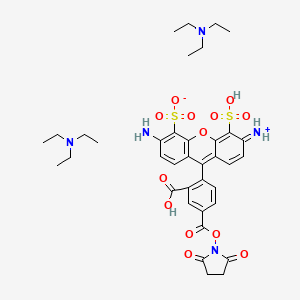
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
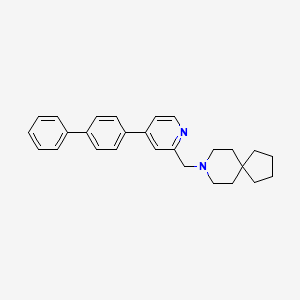
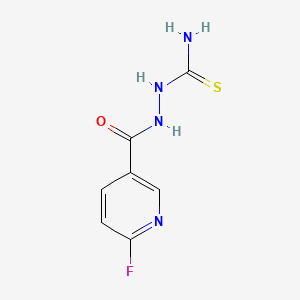
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
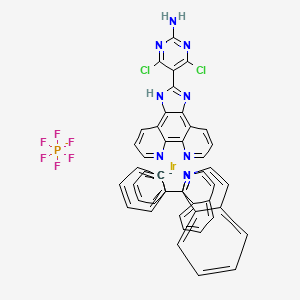
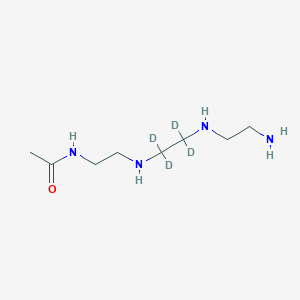
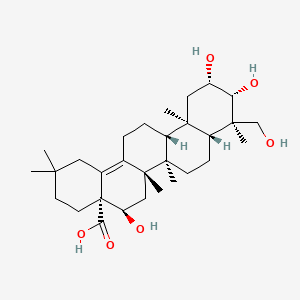

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
